molecular formula C14H13NO2 B13851663 4-(4-Methylphenoxy)benzamide

4-(4-Methylphenoxy)benzamide

Cat. No.: B13851663
M. Wt: 227.26 g/mol
InChI Key: AJJZRSJPLVDCHQ-UHFFFAOYSA-N
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Description

4-(4-Methylphenoxy)benzamide is an organic compound with the molecular formula C14H13NO2 It consists of a benzamide core with a 4-methylphenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenoxy)benzamide typically involves the reaction of 4-methylphenol with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-methylphenol attacks the carbonyl carbon of 4-chlorobenzoyl chloride, resulting in the formation of the desired benzamide .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenoxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Methylphenoxy)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenoxy)benzamide: Similar structure but with a methoxy group instead of a methyl group.

    4-(4-Chlorophenoxy)benzamide: Contains a chlorine atom instead of a methyl group.

    4-(4-Nitrophenoxy)benzamide: Contains a nitro group instead of a methyl group.

Uniqueness

4-(4-Methylphenoxy)benzamide is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. This makes it distinct from its analogs and can result in different biological activities and industrial applications .

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

4-(4-methylphenoxy)benzamide

InChI

InChI=1S/C14H13NO2/c1-10-2-6-12(7-3-10)17-13-8-4-11(5-9-13)14(15)16/h2-9H,1H3,(H2,15,16)

InChI Key

AJJZRSJPLVDCHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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